molecular formula C16H22N2O6S2 B2732557 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxy-5-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 887199-32-8

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxy-5-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No. B2732557
CAS RN: 887199-32-8
M. Wt: 402.48
InChI Key: BZEQMDVXWKGOBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxy-5-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C16H22N2O6S2 and its molecular weight is 402.48. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Chemical Properties :

    • Research includes the development of synthesis methods for related compounds, which can serve as precursors for further chemical transformations. For example, a study by Bobeldijk et al. (1990) detailed a high-yield synthesis of related compounds for the preparation of radiopharmaceuticals (Bobeldijk et al., 1990).
    • Studies also focus on structural modifications to enhance the activity of similar compounds, as illustrated in the research by Iwanami et al. (1981), which explored benzamides as potential neuroleptics (Iwanami et al., 1981).
  • Anticancer Research :

    • N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxy-5-(pyrrolidin-1-ylsulfonyl)benzamide and its derivatives have been studied for their potential anticancer properties. Mohan et al. (2021) synthesized derivatives and tested them against various human cancer cell lines, showing moderate to good activity compared to standard drugs (Mohan et al., 2021).
  • Conformational Analysis and Molecular Interaction Studies :

    • The compound and its analogs have been subjects of conformational analysis and molecular interaction studies. Shim et al. (2002) analyzed the conformational aspects of a related compound for insights into its interaction with cannabinoid receptors (Shim et al., 2002).
  • Pharmacological Characterization :

    • Research includes pharmacological characterization of derivatives. For instance, Grimwood et al. (2011) characterized a derivative as a selective antagonist for specific receptors, contributing to our understanding of receptor-ligand interactions (Grimwood et al., 2011).
  • Crystallography and Molecular Structure Analysis :

    • The molecular structure and crystallography of related compounds have been a focus area, aiding in the understanding of their chemical and physical properties. Banerjee et al. (2002) studied the crystal structure and molecular conformation of a solvated compound with potential antineoplastic properties (Banerjee et al., 2002).

properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-methoxy-5-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O6S2/c1-24-15-5-4-13(26(22,23)18-7-2-3-8-18)10-14(15)16(19)17-12-6-9-25(20,21)11-12/h4-5,10,12H,2-3,6-9,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZEQMDVXWKGOBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)C(=O)NC3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxy-5-(pyrrolidin-1-ylsulfonyl)benzamide

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